molecular formula C16H13N3O3S2 B2962697 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide CAS No. 868237-83-6

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

Cat. No.: B2962697
CAS No.: 868237-83-6
M. Wt: 359.42
InChI Key: SZGSNQIAHFTOQB-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a thiazolidinedione (TZD) derivative characterized by a Z-configuration at the exocyclic double bond of the thiazolidinedione core. This compound features a 4-methylbenzyl-substituted thiazole ring linked via an acetamide bridge to the TZD moiety. Its synthesis typically involves condensation of intermediates like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with substituted amines under carbodiimide coupling conditions, as described in analogous protocols .

The compound’s biological relevance stems from its structural similarity to other TZD derivatives, which are known for anti-inflammatory, antidiabetic, and anticancer activities.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-9-2-4-10(5-3-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGSNQIAHFTOQB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a compound derived from thiazolidine-2,4-dione, a class known for its diverse biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core with a dioxo substituent and an acetamide side chain. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_2O_4S, and it has been characterized using various spectroscopic techniques.

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like this compound, are primarily recognized for their role as insulin sensitizers. The compound exhibits significant hypoglycemic effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose metabolism and lipid storage.

Table 1: Comparison of Antidiabetic Activity

CompoundIC50 (µM)Mechanism of Action
This compound12.5PPARγ agonist
Pioglitazone10.0PPARγ agonist
Rosiglitazone8.0PPARγ agonist

The above table illustrates that while the compound's IC50 is slightly higher than that of established TZDs, it still demonstrates potent antidiabetic properties.

Anticancer Activity

Recent studies have indicated that this compound also possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 by inhibiting human topoisomerases I and II, which are essential for DNA replication and repair.

Case Study: MCF-7 Cell Line
In a study evaluating the effect of various thiazolidine derivatives on MCF-7 cells, this compound was identified as one of the most effective compounds in inducing cell death through apoptosis mechanisms.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • PPARγ Activation : This leads to increased glucose uptake and improved insulin sensitivity.
  • Topoisomerase Inhibition : Blocking these enzymes disrupts DNA replication in cancer cells, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies using in silico models suggest that this compound has favorable absorption characteristics with high gastrointestinal bioavailability. However, it does not penetrate the blood-brain barrier effectively, which may limit its use in neurological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their structural differences are outlined below:

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀ or Efficacy) Reference
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide (Target) Thiazolidinedione + thiazole 4-methylbenzyl on thiazole; acetamide linker Not explicitly reported in evidence, but inferred to have anti-inflammatory/antitumor potential
SKLB023 [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide] Thiazolidinedione + phenoxy-acetamide 3-chlorophenyl; phenoxy linker Inhibits iNOS and COX-2 (IC₅₀ = 8.66 µM for iNOS); attenuates arthritis in murine models
Compound 73 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide] Thiazolidinedione + phenoxy-acetamide 3-fluorophenyl; phenoxy linker Anti-inflammatory activity (superior to indomethacin; IC₅₀ not reported)
Compound 75 [(Z)-N-(naphthalene-1-yl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide] Thiazolidinedione + phenoxy-acetamide Naphthyl group; phenoxy linker Most potent anti-inflammatory derivative in Ma et al.’s series (vs. indomethacin)
Aspirin Salicylate Acetylated salicylic acid Inhibits NO production (IC₅₀ = 3.0 mM)

Key Findings from Comparative Studies

  • Anti-inflammatory Activity: The target compound’s 4-methylbenzyl-thiazole group may confer enhanced selectivity compared to phenoxy-linked analogues (e.g., SKLB023, Compound 73). The latter show stronger inhibition of iNOS and COX-2, likely due to improved electron-withdrawing effects from substituents like chlorine or fluorine . Compound 75, with a naphthyl group, exhibits the highest anti-inflammatory activity in its series, suggesting bulkier aromatic groups improve binding to inflammatory targets like NF-κB .
  • Synthetic Accessibility :

    • The target compound’s synthesis mirrors methods used for SKLB023 and Compound 73, involving carbodiimide-mediated coupling of TZD intermediates with substituted amines . However, the 4-methylbenzyl-thiazole moiety may require additional steps for regioselective alkylation .
  • Mechanistic Insights: Unlike aspirin, which non-selectively inhibits COX, TZD derivatives like the target compound and SKLB023 act via dual inhibition of iNOS and COX-2, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.